6-Hydroxy-8-mercaptopurine
CAS No.: 6305-94-8
Cat. No.: VC2901279
Molecular Formula: C5H4N4OS
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6305-94-8 |
|---|---|
| Molecular Formula | C5H4N4OS |
| Molecular Weight | 168.18 g/mol |
| IUPAC Name | 8-sulfanylidene-7,9-dihydro-1H-purin-6-one |
| Standard InChI | InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) |
| Standard InChI Key | BGSBOXCITZLNQI-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(C(=O)N1)NC(=S)N2 |
| Canonical SMILES | C1=NC2=C(C(=O)N1)NC(=S)N2 |
Introduction
Chemical Classification and Properties
6-Hydroxy-8-mercaptopurine belongs to the purine derivative class of compounds, characterized by modifications to the basic purine structure that significantly alter biological activity. The most extensively documented related compound is 2-amino-6-hydroxy-8-mercaptopurine (CAS 28128-40-7), which possesses an additional amino group at position 2 .
| Property | Value |
|---|---|
| Molecular Formula | C5H5N5OS (for 2-amino derivative) |
| Molecular Weight | 183.19 g/mol (for 2-amino derivative) |
| Physical Form | Fine Crystalline Powder |
| Color | Yellow |
| Melting Point | 300°C |
| Estimated Density | 1.548 |
| Estimated Refractive Index | 1.6000 |
These properties suggest that 6-Hydroxy-8-mercaptopurine likely shares similar physical characteristics, though the absence of the amino group would reduce the molecular weight and potentially alter solubility and other pharmacological properties .
Related Compounds and Nomenclature
Key Synonyms and Derivatives
The research literature reveals several important related compounds that share structural elements with 6-Hydroxy-8-mercaptopurine:
| Compound | Relationship to 6-Hydroxy-8-mercaptopurine |
|---|---|
| 2-Amino-6-hydroxy-8-mercaptopurine | Contains additional NH₂ group at position 2 |
| 8-Thioguanine | Common synonym for 2-amino-6-hydroxy-8-mercaptopurine |
| 8-Mercaptoguanine | Alternative name for the amino derivative |
| 6-Mercaptopurine | Lacks hydroxyl group at position 6, primary clinical agent |
| 6-Methylmercapto-8-hydroxypurine | Metabolite with different positioning of functional groups |
The existence of multiple closely related derivatives indicates the pharmacological significance of these modified purine structures, particularly in cancer treatment and immunomodulation .
Metabolic Relationships
Pathway Position
The therapeutic compound 6-mercaptopurine (6-MP) undergoes extensive metabolism in the body, with several identified metabolites. One notable metabolite discovered in research is 6-methylmercapto-8-hydroxypurine, which represents a structural rearrangement compared to our target compound .
Researchers have detected 6-methylmercapto-8-hydroxypurine in high concentrations in plasma during high-dose 6-mercaptopurine infusions (1300 mg/m² in 24 hours), suggesting important metabolic relationships between these structurally similar compounds .
Metabolic Transformation
The metabolism of 6-mercaptopurine proceeds through several pathways:
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Conversion to thiouric acid (6-mercapto-2,8-dihydroxypurine) for renal excretion
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Formation of 6-methylmercapto-8-hydroxypurine through methylation and hydroxylation
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Conversion to nucleotide forms including 6-Mercaptopurine ribonucleoside triphosphate
These metabolic relationships suggest that 6-Hydroxy-8-mercaptopurine might represent either an intermediate metabolite or a potential synthetic derivative with modified pharmacological properties .
Pharmacological Significance
Clinical Efficacy Ratings
For the related therapeutic compound mercaptopurine, clinical reviews indicate:
This data indicates moderate satisfaction with treatment outcomes, with 48% of reviewers reporting positive experiences and 32% reporting negative experiences .
Patient-Reported Outcomes
Patient experiences with mercaptopurine (a structural relative of 6-Hydroxy-8-mercaptopurine) reveal important insights about the therapeutic potential and limitations of this class of compounds.
Adverse Effects
Reported side effects include:
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Severe dizziness and fatigue
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Sleep disturbances
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Nausea and gastrointestinal symptoms
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Generalized pain and flu-like symptoms
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Potential for serious complications including medication-induced pancreatitis
The diversity of patient responses suggests significant individual variation in metabolism and response to these purine-based therapeutic agents .
Biochemical Mechanisms
Metabolic Pathways
The metabolism of 6-mercaptopurine involves several key transformations that may provide insight into the potential role of 6-Hydroxy-8-mercaptopurine:
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Activation through conversion to nucleotide forms
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Methylation at the sulfur position (leading to 6-methylmercapto derivatives)
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Hydroxylation at various positions
These metabolic transformations create various intermediates and metabolites with different biological activities and elimination pathways .
Nucleotide Incorporation
One significant metabolic pathway involves conversion to nucleotide forms including 6-Mercaptopurine ribonucleoside triphosphate (also known as 6-thioinosine-5'-triphosphate or SRTP). This compound belongs to the class of purine ribonucleoside triphosphates, which can potentially interfere with DNA and RNA synthesis .
The incorporation of these modified nucleotides into nuclear material disrupts normal cellular replication, particularly affecting rapidly dividing cells—explaining both the therapeutic efficacy in cancer treatment and common side effects affecting rapidly dividing tissues .
Research Applications
Detection Methods
Research on related mercaptopurine compounds employs sophisticated analytical techniques:
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Reversed-phase HPLC with absorbance detection
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Gas chromatography-mass spectrometry
These methods have enabled researchers to identify previously unknown metabolites and may facilitate future studies on 6-Hydroxy-8-mercaptopurine and related structures .
Pharmacokinetic Observations
Studies involving high-dose 6-mercaptopurine infusions have revealed important pharmacokinetic characteristics:
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Steady-state concentrations of 6-methylmercapto-8-hydroxypurine were approximately one-fifth of parent drug concentrations
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Wide interindividual variation was observed in metabolite formation
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Metabolite concentrations were highest during drug infusion
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The formation of these metabolites appears to represent an alternative catabolic pathway besides conversion to thiouric acid
These observations suggest complex metabolic pathways that could involve 6-Hydroxy-8-mercaptopurine as either an intermediate or end product.
Future Research Directions
Research Gaps
Current literature demonstrates several important knowledge gaps:
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Direct characterization of 6-Hydroxy-8-mercaptopurine without the 2-amino group
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Specific synthetic routes and optimization
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Pharmacological activity profile and structure-activity relationships
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Potential role in the metabolism of existing therapeutic agents
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